Naphth(2,1-a)aceanthrylene
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Overview
Description
Naphth(2,1-a)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphth(2,1-a)aceanthrylene can be synthesized through various methods. One common approach involves the dehydrogenation of dihydronaphth(2,1-a)azulenes, which are obtained by the reaction of 2H-cyclohepta[b]furan-2-one with pyrrolidinyl-dihydronaphthalenes . Another method involves the cycloaddition of benzyne with diazoanthrone, followed by thermal rearrangement and elimination of nitrogen .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphth(2,1-a)aceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can reduce the aromatic rings to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Naphth(2,1-a)aceanthrylene has several scientific research applications:
Chemistry: It is used in studies related to PAHs and their reactivity, stability, and electronic properties.
Biology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicology and cancer research.
Medicine: Research into its effects on human cells can provide insights into the mechanisms of carcinogenesis.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which Naphth(2,1-a)aceanthrylene exerts its effects involves the formation of reactive intermediates during metabolic activation. These intermediates can interact with DNA, leading to mutations and potentially causing cancer. The compound’s high molecular reactivity is associated with the locations and migration of its aromatic sextets, which increase electronic entropy and molecular reactivity .
Comparison with Similar Compounds
Similar Compounds
- Naphth(1,2-a)aceanthrylene
- Dibenz(a,l)aceanthrylene
- Indeno(1,2,3-de)naphthacene
- Naphtho(1,2-j)fluoranthene
- Naphth(2,1-e)acephenanthrylene
- Dibenz(a,j)aceanthrylene
- Naphth(1,2-e)acephenanthrylene
- Naphtho(2,1-j)fluoranthene
Uniqueness
Naphth(2,1-a)aceanthrylene is unique due to its specific arrangement of fused benzene rings, which contributes to its high reactivity and potential biological activity. Its structure allows for the formation of reactive intermediates that can interact with biological molecules, making it a valuable compound for research in various fields .
Properties
CAS No. |
75519-75-4 |
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Molecular Formula |
C24H14 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
hexacyclo[11.10.1.02,7.09,24.014,23.015,20]tetracosa-1(24),2,4,6,8,10,12,14(23),15,17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-3-9-18-15(6-1)12-13-21-23(18)20-11-5-8-17-14-16-7-2-4-10-19(16)24(21)22(17)20/h1-14H |
InChI Key |
VXAPIEAEJHPCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=CC6=CC=CC=C6C3=C54 |
Origin of Product |
United States |
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